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molecular formula C14H11ClO3 B1267269 4-(Benzyloxy)-3-chlorobenzoic acid CAS No. 106931-79-7

4-(Benzyloxy)-3-chlorobenzoic acid

Cat. No. B1267269
M. Wt: 262.69 g/mol
InChI Key: MQUAYIQAPMFLCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05677112

Procedure details

Using 3-chloro-4-hydroxybenzoic acid 1/2 hydrate (25 g, 0.14 mole) and benzyl chloride (52.3 g, 0.41 mole), the reaction was carried out in the same manner as described in Synthesis Example 1, (1) to give 20.4 g of 4-benzyloxy-3-chlorobenzoic acid as white crystals having a m.p. of 211°-213° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
52.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[OH:11])[C:5]([OH:7])=[O:6].[CH2:12](Cl)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>>[CH2:12]([O:11][C:10]1[CH:9]=[CH:8][C:4]([C:5]([OH:7])=[O:6])=[CH:3][C:2]=1[Cl:1])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=CC1O
Step Two
Name
Quantity
52.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Step Three
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C(=O)O)C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 20.4 g
YIELD: CALCULATEDPERCENTYIELD 55.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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